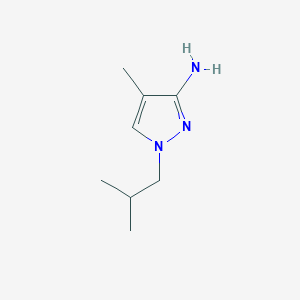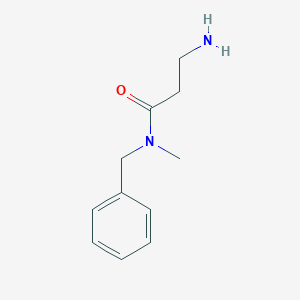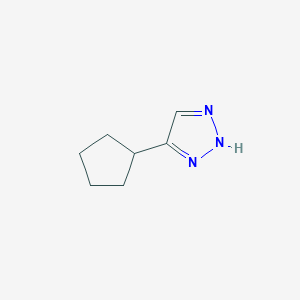
4-Cyclopentyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, leading to the formation of the triazole ring . The reaction can be carried out in various solvents, including water, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries .
化学反応の分析
Types of Reactions
4-Cyclopentyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
4-Cyclopentyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 4-Cyclopentyl-2H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. This interaction can disrupt normal cellular processes, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications but different chemical properties.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
4-Cyclopentyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
4-cyclopentyl-2H-triazole |
InChI |
InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10) |
InChIキー |
NCPWJGXUZADANP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


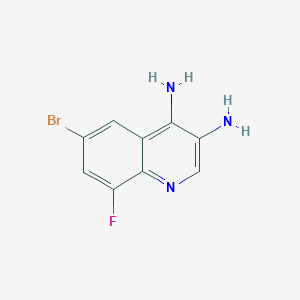
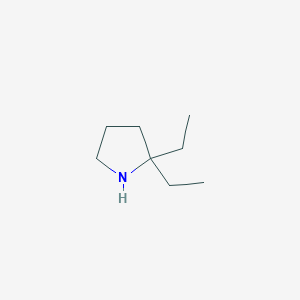

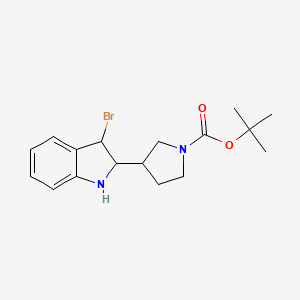
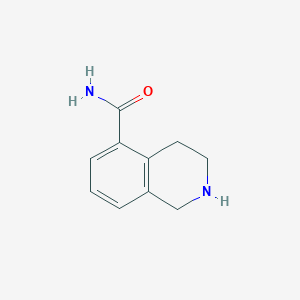

![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
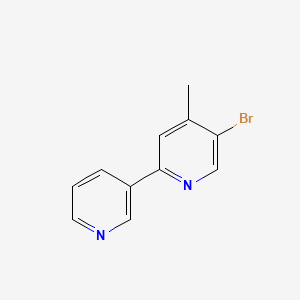
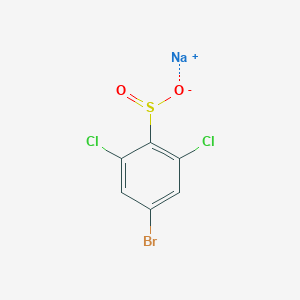


![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
